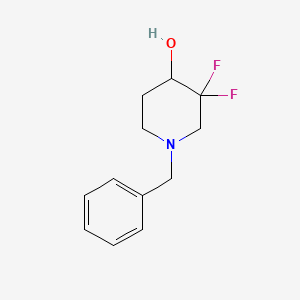

1-Benzyl-3,3-difluoropiperidin-4-ol

Vue d'ensemble

Description

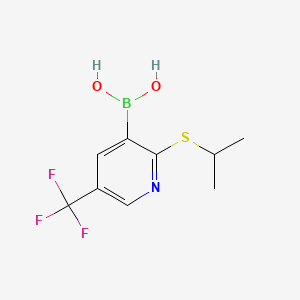

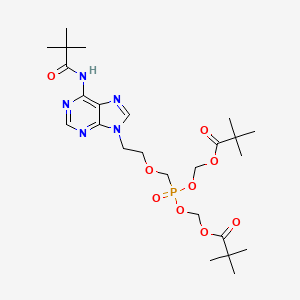

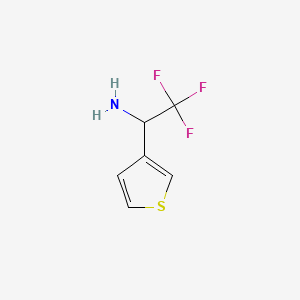

1-Benzyl-3,3-difluoropiperidin-4-ol is a chemical compound with the molecular formula C12H15F2NO2 . It has a molecular weight of 243.25 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15F2NO2/c13-11(14)9-15(7-6-12(11,16)17)8-10-4-2-1-3-5-10/h1-5,16-17H,6-9H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 227.25 . The compound should be stored in a dry, room temperature environment .Applications De Recherche Scientifique

Lignin Acidolysis and Organic Optoelectronics

Lignin Acidolysis : Research into the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds has shown the significance of certain functional groups in influencing the mechanism and efficiency of lignin breakdown. This research could offer insights into the reactivity of similar compounds under acidic conditions, potentially relevant for the modification or degradation of complex organic molecules, including 1-Benzyl-3,3-difluoropiperidin-4-ol (Yokoyama, 2015).

Organic Optoelectronics : Studies on BODIPY-based materials, including those with modifications on the piperidine ring, have highlighted their potential in organic light-emitting diodes (OLEDs) and other optoelectronic applications. Such research underlines the value of chemical modifications on heterocyclic compounds for tuning their electronic and photophysical properties, which could be applicable to the design of materials based on this compound (Squeo & Pasini, 2020).

Antimicrobial and Antineoplastic Agents

Antimicrobial Agents : Compounds with specific structural features, such as monoterpenes found in various plant species, have demonstrated a broad range of biological activities, including antimicrobial effects. The structural analysis and understanding of these compounds could provide a framework for exploring the antimicrobial potential of this compound by comparing structural similarities and potential functional activity (Marchese et al., 2017).

Antineoplastic Agents : The development of novel antineoplastic agents has led to the exploration of various chemical backbones. Research on 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones has revealed potent cytotoxic properties against cancer cells, highlighting the importance of structural modifications for enhancing therapeutic efficacy. This suggests that structural analogs of this compound could be investigated for potential antineoplastic activities (Hossain et al., 2020).

Safety and Hazards

Propriétés

IUPAC Name |

1-benzyl-3,3-difluoropiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F2NO/c13-12(14)9-15(7-6-11(12)16)8-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQTXKSUYTZFNET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1O)(F)F)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(2-Fluorobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B572150.png)